1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-ol
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Overview
Description
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce dihydropyrazoles.
Scientific Research Applications
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
- 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-ol
- 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-ol is unique due to the specific positioning of the trifluoromethyl and isopropyl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C7H9F3N2O |
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Molecular Weight |
194.15 g/mol |
IUPAC Name |
2-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C7H9F3N2O/c1-4(2)12-5(7(8,9)10)3-6(13)11-12/h3-4H,1-2H3,(H,11,13) |
InChI Key |
UXOMZDGMOMAQRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=O)N1)C(F)(F)F |
Origin of Product |
United States |
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